N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound was not found in the search results .Scientific Research Applications
Synthesis and Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) focused on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. This research found that introducing a bulky moiety in the benzamide significantly increased activity, highlighting the importance of structural modification in enhancing biological properties. One compound, in particular, showed a substantial affinity for AChE, indicating potential as an antidementia agent (Sugimoto et al., 1990).
Histone Deacetylase Inhibition for Anticancer Applications
Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a selective histone deacetylase (HDAC) inhibitor with promising anticancer properties. The compound selectively inhibits HDACs 1-3 and 11, inducing cell cycle arrest and apoptosis in cancer cells, demonstrating the potential for benzamide derivatives in cancer therapy (Zhou et al., 2008).
Utility in Heterocyclic Synthesis
Research into the reactivity of methylenecyclopropanes with phenylsulfenyl and phenylselenyl chloride provides insight into the synthesis of (cyclobut-1-enylsulfanyl)benzene and related compounds. These studies underline the versatility of these chemical reactions in producing complex structures, potentially useful in the development of new pharmaceuticals and materials (Liu & Shi, 2004).
Antifungal Activity
Limban et al. (2019) explored the antifungal activity of 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides, unveiling novel compounds with potent inhibitory effects against various fungal strains. This study emphasizes the potential of benzamide derivatives in addressing fungal resistance and developing new antifungal therapies (Limban et al., 2019).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For pharmaceutical compounds, the mechanism of action usually involves interaction with biological targets such as enzymes or receptors. Unfortunately, specific information on the mechanism of action for N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide was not found .
Properties
IUPAC Name |
N-[(1-cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-16(21)20-15-8-4-13(5-9-15)17(22)19-12-18(10-3-11-18)14-6-7-14/h2,4-5,8-9,14H,1,3,6-7,10-12H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKOTTBMGYGVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)NCC2(CCC2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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